molecular formula C9H16ClNO B2864312 (4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride CAS No. 2411179-37-6

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride

Cat. No.: B2864312
CAS No.: 2411179-37-6
M. Wt: 189.68
InChI Key: CTAKIRYITJOZPG-HTQZYQBOSA-N
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Description

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride ( 2411179-37-6) is a high-purity organic compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . This chemical is supplied as a hydrochloride salt, a common formulation to enhance the stability and solubility of compounds for research purposes. The specific stereochemistry denoted by (4Ar,8aS) indicates a defined three-dimensional structure, which is often critical for its interaction in biological and chemical systems. This compound features an octahydro-isoquinolinone core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in biologically active molecules and its utility as a synthetic building block . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. The specific research applications and mechanism of action for this particular compound are not detailed in the available literature. Researchers are advised to consult the scientific literature for potential uses of related structural scaffolds and are encouraged to contact the supplier for any additional available technical data. The structural features of this compound make it a potentially valuable intermediate for the synthesis of more complex molecules in pharmaceutical development and chemical research .

Properties

IUPAC Name

(4aR,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJESIBEJMUPH-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC[C@H]2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Salt Form Reference
(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride Octahydro-isoquinolinone Ketone (C5), Hydrochloride Hydrochloride Target
Hydrastinine Hydrochloride Tetrahydro-isoquinolinol Dioxolo ring (C4,5), Hydroxyl (C5) Hydrochloride
5,6,7,8-Tetrahydro-1-(5,6,7,8-tetrahydro-3-phenylisoquinolin-1-yl)-3-methylisoquinoline (4e) Tetrahydro-isoquinoline Methyl (C3), Trimethoxyphenyl (C3') Free base
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]-isoindole-4-carboxylic acid Furo-isoindole Carboxylic acid (C4), Phenyl (C6) Free acid

Key Observations :

  • The target compound’s octahydro framework provides greater conformational rigidity compared to tetrahydro derivatives like 4e .
  • The hydrochloride salt improves aqueous solubility relative to free-base analogs (e.g., 4e) and carboxylic acid derivatives (e.g., furo-isoindole in ) .

Key Observations :

  • Moderate yields (~28%) for tetrahydroisoquinoline derivatives (e.g., 4b, 4e) suggest challenges in stereochemical control during synthesis .
  • The target’s hydrochloride form may require specialized purification steps, as seen in Hydrastinine Hydrochloride’s isolation .
  • The furo-isoindole’s carboxylic acid group enables crystal packing via hydrogen bonds, a feature absent in the target compound but relevant for salt formation .

Functional and Pharmacological Implications

  • Hydrogen Bonding : The ketone in the target compound and the carboxylic acid in the furo-isoindole may interact with polar residues in enzyme active sites, though the hydrochloride salt’s ionic nature could favor charged interactions .
  • Metabolic Stability: Fluorinated analogs (e.g., ’s pyrrolo-pyridazine) exhibit enhanced metabolic resistance, suggesting that the target’s non-fluorinated structure may require derivatization for improved pharmacokinetics .

Preparation Methods

Substrate Selection and Reaction Conditions

The hydrogenation of isoquinoline precursors remains the most widely reported method for accessing decahydroisoquinoline frameworks. Starting from 1,2,3,4-tetrahydroisoquinoline, catalytic hydrogenation under high-pressure H₂ (50–100 atm) in the presence of palladium on carbon (Pd/C) or platinum oxide (PtO₂) achieves full saturation of the aromatic ring. The reaction typically proceeds in polar aprotic solvents (e.g., ethanol, acetic acid) at 80–120°C for 12–24 hours.

Critical Parameters:

  • Catalyst Loading: 5–10 wt% Pd/C achieves >90% conversion.
  • Stereochemical Outcome: The (4aR,8aS) configuration is favored when using chiral auxiliaries or enantioselective catalysts, though racemic mixtures often require subsequent resolution.

Post-Hydrogenation Functionalization

Following ring saturation, oxidation of the C5 position to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane. Yields for this step range from 65% to 78%, with purity dependent on rigorous exclusion of moisture.

Condensation Cyclization Strategies

Cyclohexenylethylamine and Aldehyde Condensation

A patent-published route (CN103058929A) involves the cyclocondensation of 2-cyclohexenylethylamine (II) with 4-alkoxyphenylacetaldehyde (III) under acidic conditions (HCl, H₂SO₄) to form the octahydroisoquinoline core. The reaction proceeds via imine formation followed by intramolecular Diels-Alder cyclization, yielding the bicyclic intermediate in 60–75% yield.

Optimization Insights:

  • Acid Catalyst: 10% HCl in ethanol at reflux (78°C) minimizes side products.
  • Aldehyde Substituents: Electron-donating groups (e.g., 4-methoxy) enhance cyclization efficiency by stabilizing the transition state.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

The trans-(−)-isomer is obtained via diastereomeric salt formation using (−)-dibenzoyl tartaric acid. A patent (EP0142920A2) details the resolution of racemic 5-oxo-decahydroisoquinoline by preferential crystallization, achieving enantiomeric excess (ee) >98%.

Enzymatic Resolution

Lipase-mediated acetylation of the secondary alcohol intermediate (prior to oxidation) enables kinetic resolution. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (4aR,8aS)-enantiomer, leaving the undesired isomer unreacted for recycling.

Industrial-Scale Production

Continuous Flow Hydrogenation

Large-scale synthesis employs continuous flow reactors with supported Pd catalysts (e.g., Pd/Al₂O₃) to enhance mass transfer and reduce reaction times. A typical setup operates at 100 atm H₂ and 100°C, achieving throughputs of 50–100 kg/day with >95% purity after inline filtration.

Crystallization and Purification

Final purification involves fractional crystallization from ethanol/water (3:1 v/v) to isolate the hydrochloride salt. Process analytical technology (PAT) monitors particle size distribution, ensuring consistent bioavailability in downstream applications.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Scale Feasibility Key Challenges
Catalytic Hydrogenation 70–85% Moderate Pilot to Industrial Over-reduction side products
Condensation Cyclization 60–75% Low Lab to Pilot Aldehyde stability issues
Enzymatic Resolution 40–55% High (ee >98%) Lab-scale Cost of biocatalysts

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